3-(3-hydroxyphenyl)-2-methylpropanoic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
3-(3-hydroxyphenyl)-2-methylpropanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O3/c1-7(10(12)13)5-8-3-2-4-9(11)6-8/h2-4,6-7,11H,5H2,1H3,(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTHRBJCNTAYZRE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC(=CC=C1)O)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O3 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.20 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
46207-82-3 | |
| Record name | 2-Methyl-3'-hydroxyphenylpropionic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0046207823 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-METHYL-3'-HYDROXYPHENYLPROPIONIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/263WAX05YH | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthetic Methodologies and Chemical Transformations
Established Synthetic Pathways for "3-(3-hydroxyphenyl)-2-methylpropanoic acid"
While specific literature detailing a definitive, optimized synthesis for this compound is not extensively documented, established principles of organic synthesis allow for the proposal of several viable pathways. These routes are typically designed by forming the key carbon-carbon bonds and manipulating functional groups. A common strategy involves the alkylation of a phenylacetic acid derivative or a Reformatsky-type reaction, followed by modifications. Another approach is the use of a malonic ester synthesis, starting with a suitable benzyl halide.
Achieving the desired meta-substitution on the phenyl ring is a critical aspect of the synthesis. The regioselectivity is typically controlled by the choice of starting materials.
Starting with 3-Hydroxybenzaldehyde: A common precursor that ensures the correct substitution pattern is 3-hydroxybenzaldehyde. This can be subjected to various chain-extension reactions. For instance, a Wittig or Horner-Wadsworth-Emmons reaction can be employed to introduce the propionate backbone, followed by reduction and hydrolysis.
Friedel-Crafts Acylation: Another approach involves the Friedel-Crafts acylation of a protected phenol (B47542), such as anisole (methoxybenzene). Acylation with propionyl chloride or a related acylating agent would predominantly yield the para-substituted product due to the ortho-, para-directing nature of the methoxy group. Therefore, to achieve meta-substitution, one might start with a meta-directing group and later convert it to a hydroxyl group, or use specific catalysts and conditions that favor meta-acylation, although this is less common. A more straightforward approach is to begin with a commercially available, meta-substituted precursor.
Ring Opening of Epoxides: The regioselective ring-opening of an epoxide with an organometallic reagent represents a powerful strategy. For example, a suitably substituted styrene oxide could be opened by a methyl-containing nucleophile. A process for synthesizing 3-aryl-2-hydroxy propanoic acid derivatives involves the regioselective ring opening of an epoxide with 4-methoxyphenylmagnesium bromide to create a secondary alcohol google.com. A similar strategy could be adapted for the target molecule.
The C2 position of this compound is a stereocenter, meaning the compound can exist as (R) and (S) enantiomers. Asymmetric synthesis is crucial for obtaining optically pure isomers, which is often a requirement for biologically active molecules.
Evans Asymmetric Synthesis: The Evans chiral auxiliary methodology is a well-established and powerful tool for the asymmetric synthesis of α-substituted carboxylic acids. nih.govyork.ac.uk This approach involves the acylation of a chiral oxazolidinone auxiliary, followed by diastereoselective enolate alkylation. For the synthesis of this compound, the N-propionyl derivative of an Evans auxiliary would be deprotonated to form a chiral enolate. This enolate would then be reacted with a 3-hydroxybenzyl halide (with the hydroxyl group likely protected). The steric influence of the chiral auxiliary directs the alkylating agent to one face of the enolate, leading to a high degree of diastereoselectivity. Subsequent hydrolysis of the auxiliary yields the desired enantiomerically enriched carboxylic acid. This technique has been successfully used to prepare optically active phenylpropanoic acid derivatives with high optical purity. nih.gov The sense of asymmetric induction is generally interpreted by assuming a metal-chelated (Z)-enolate where the diastereoface selection is dictated by the substituent on the oxazolidone ring. york.ac.uk
Catalytic Asymmetric Hydrogenation: Another approach involves the asymmetric hydrogenation of a corresponding α,β-unsaturated acid precursor. The use of chiral transition metal catalysts (e.g., Rhodium or Ruthenium complexes with chiral ligands) can facilitate the stereoselective reduction of the double bond, establishing the chiral center at the C2 position. Studies on the catalytic hydrogenation of related substrates have shown high diastereoselectivity. nih.gov
The selection of appropriate precursors is fundamental to a successful synthetic strategy. The choice depends on availability, cost, and the chosen synthetic route.
| Precursor | Potential Synthetic Route | Rationale |
| 3-Hydroxybenzaldehyde | Wittig/Horner-Wadsworth-Emmons reaction, Aldol condensation | Readily available with the correct regiochemistry. The aldehyde functionality is versatile for C-C bond formation. |
| 3-Hydroxyphenylacetic acid | Enolate alkylation | Provides the aryl and C3-carbon backbone. Alkylation at the α-position introduces the methyl group. |
| 3-Methoxybenzyl chloride | Grignard reagent formation followed by carboxylation or reaction with a chiral auxiliary | The methoxy group serves as a protecting group for the phenol, which can be deprotected in a later step. |
| Methyl 3-hydroxyphenylacetate | Malonic ester synthesis or direct alkylation | An esterified starting material that can be manipulated similarly to the corresponding acid. |
| (S)-Benzyl glycidyl ether | Epoxide ring-opening | A chiral starting material that can be used to establish stereochemistry in the final product through regioselective opening. google.com |
A plausible retrosynthetic analysis would disconnect the molecule at the C2-C3 bond, suggesting a reaction between a nucleophilic methyl group equivalent (like a Grignard reagent or an enolate) and an electrophilic 3-hydroxyphenylacetyl equivalent. Alternatively, disconnection at the C1-C2 bond suggests the carboxylation of a suitable precursor. For example, propanoic acid can be prepared by reacting ethyl magnesium bromide with carbon dioxide. quora.comshaalaa.com
Optimizing reaction conditions is crucial for maximizing product yield and purity while minimizing side reactions. Key parameters include solvent, temperature, reaction time, and the choice of reagents and catalysts.
Grignard Reactions: For syntheses involving Grignard reagents, the choice of solvent (typically anhydrous ethers like diethyl ether or THF) is critical to stabilize the reagent. numberanalytics.com Temperature control is also vital; while the formation of the Grignard reagent may require initiation with heat, subsequent reactions are often performed at low temperatures to control reactivity and prevent side reactions. numberanalytics.comdtu.dk
Alkylation Reactions: In enolate alkylation steps, such as in the Evans asymmetric synthesis, the choice of base (e.g., LDA, LHMDS), solvent, and temperature (-78 °C is common) significantly impacts the stereoselectivity and yield. york.ac.uk Additives can also be used to enhance reactivity and selectivity. numberanalytics.com
Catalysis: In catalytic hydrogenations, the choice of catalyst (e.g., Pd/C, Rh, Ru), support (e.g., alumina, carbon), solvent, and hydrogen pressure are all variables that must be optimized to achieve high conversion and selectivity. nih.gov
Work-up and Purification: The final yield is also dependent on the efficiency of the work-up and purification procedures. This can involve extraction, crystallization, or chromatography to isolate the pure product.
Derivatization and Analog Synthesis
The carboxylic acid and phenyl moieties of this compound are amenable to a wide range of chemical modifications to produce derivatives and analogs with potentially new properties.
Thiazole rings are important heterocyclic motifs found in many biologically active compounds. ijper.org A thiazole derivative can be synthesized from this compound through several established methods, most notably by constructing the thiazole ring from the carboxylic acid functionality.
A common and effective method is a variation of the Hantzsch thiazole synthesis . chemhelpasap.comsynarchive.comnih.gov This typically involves the reaction of an α-haloketone with a thioamide. To adapt this for the target molecule, a multi-step sequence would be necessary:
Amide Formation: The carboxylic acid group of this compound is first converted into an amide. This is a standard transformation achieved by activating the carboxylic acid, for instance, by converting it to an acyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride, followed by reaction with ammonia or a primary amine. researchgate.net Alternatively, direct coupling with an amine can be achieved using coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI). rsc.orgorganic-chemistry.org
Thionation: The resulting amide is then converted to the corresponding thioamide. A common reagent for this transformation is Lawesson's reagent or phosphorus pentasulfide (P₂S₅).
Cyclization with an α-halocarbonyl: The thioamide can then be reacted with an α-halocarbonyl compound, such as chloroacetaldehyde or bromoacetone, in a classic Hantzsch cyclization to form the substituted thiazole ring. The reaction proceeds via an initial S-alkylation followed by intramolecular cyclization and dehydration. nih.gov
An alternative, more direct approach involves activating the carboxylic acid and reacting it with a precursor that already contains the necessary atoms for the thiazole ring. For example, a one-pot synthesis of 2,4-disubstituted thiazoles has been reported starting from carboxylic acids, which react with β-azido disulfides in the presence of coupling agents and phosphines. rsc.org Another novel method describes the synthesis of 2,5-disubstituted thiazoles directly from N-substituted α-amino acids using thionyl chloride, where SOCl₂ acts as both an activating reagent and the source of the sulfur atom. nih.gov
A plausible synthetic sequence to a 2-amino-4-substituted thiazole derivative is outlined below:
| Step | Transformation | Typical Reagents | Intermediate/Product |
| 1 | Bromination | NBS, AIBN (or light) in CCl₄ | α-bromo-3-(3-hydroxyphenyl)-2-methylpropanoic acid |
| 2 | Esterification | Methanol, H₂SO₄ (cat.) | Methyl α-bromo-3-(3-hydroxyphenyl)-2-methylpropanoate |
| 3 | Hantzsch Cyclization | Thiourea (H₂NCSNH₂) | 2-Amino-4-(1-(3-hydroxyphenyl)propan-2-yl)thiazole-5-carboxylate derivative |
| 4 | Hydrolysis | NaOH(aq), then H₃O⁺ | 2-Amino-4-(1-(3-hydroxyphenyl)propan-2-yl)thiazole-5-carboxylic acid |
This sequence leverages the Hantzsch synthesis by first preparing an α-halocarboxylic acid derivative which can then react with thiourea to build the thiazole ring.
Synthesis of Thiazole Derivatives of "this compound"
Hantzsch Reaction-Based Methodologies
The Hantzsch thiazole synthesis is a classical and versatile method for the construction of thiazole rings, typically involving the condensation of an α-haloketone with a thioamide. nih.govresearchgate.netorganic-chemistry.org While direct synthesis of a thiazole derivative from this compound via a classical Hantzsch reaction is not explicitly detailed in the reviewed literature, the principles of this reaction can be applied to precursors derived from the target compound. A plausible synthetic route would involve the conversion of the carboxylic acid to an α-haloketone, which can then react with a suitable thioamide.
The general mechanism of the Hantzsch thiazole synthesis proceeds through the formation of an intermediate by the reaction of the α-haloketone and the thioamide, followed by cyclization and dehydration to yield the thiazole ring. nih.gov The reaction conditions can be varied, including the use of microwave assistance to accelerate the reaction and improve yields. nih.gov For instance, microwave-assisted Hantzsch reactions have been successfully employed for the synthesis of various N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines from 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones and substituted thioureas, with reactions reaching completion in as little as 30 minutes at 90°C in methanol. nih.gov
The reaction can also be performed under acidic conditions, which can influence the regioselectivity of the product, leading to mixtures of 2-(N-substituted amino)thiazoles and 3-substituted 2-imino-2,3-dihydrothiazoles. rsc.org Solvent-free conditions have also been explored, providing an environmentally benign approach to Hantzsch thiazole synthesis. researchgate.net One-pot, multi-component variations of the Hantzsch synthesis have been developed, allowing for the efficient construction of complex thiazole derivatives. asianpubs.org
Table 1: Examples of Hantzsch Thiazole Synthesis Conditions
| Reactants | Catalyst/Solvent | Conditions | Product | Reference |
| 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones, N-phenylthiourea | Methanol | Microwave, 90°C, 30 min | N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines | nih.gov |
| α-halogeno ketones, N-monosubstituted thioureas | 10M-HCl-EtOH (1:2) | 80°C, 20 min | 2-imino-2,3-dihydrothiazoles | rsc.org |
| α-haloketones, thiourea, substituted o-hydroxybenzaldehyde | Solvent-free | Grinding at room temperature | Thiazole derivatives | researchgate.net |
| Substituted 2-bromo-1-phenylethanone, thiosemicarbazide, carbonyl species | Not specified | Multicomponent reaction | Substituted 4-phenyl-1,3-thiazole derivatives | asianpubs.org |
Functionalization of Thiazole Ring
Once the thiazole ring is incorporated into the structure, it can be further functionalized to introduce diverse chemical moieties. The thiazole ring possesses distinct reactive sites that allow for various chemical transformations. mdpi.com The synthesis of novel thiazole derivatives bearing a β-amino acid and aromatic moieties has been reported, starting from a thioureido acid precursor which undergoes Hantzsch condensation with acetophenones. nih.gov The resulting thiazole-containing carboxylic acid can be further modified, for example, through esterification and subsequent hydrazinolysis to form a hydrazide. nih.gov This hydrazide can then be reacted with various aldehydes and ketones to generate a library of hydrazones, or with isothiocyanates to produce carbothioamides, which can be cyclized to form triazole-thiones. nih.gov
Esterification and Amidation Reactions
The carboxylic acid group of this compound is a key functional handle for various chemical transformations, including esterification and amidation.
Esterification: The esterification of hindered carboxylic acids, such as the title compound with its α-methyl group and phenolic hydroxyl group, can present challenges. acs.org However, several methods are available to achieve this transformation. The Steglich esterification, which utilizes dicyclohexylcarbodiimide (DCC) and a catalytic amount of 4-dimethylaminopyridine (DMAP), is a mild and efficient method for esterifying sterically hindered acids at room temperature. organic-chemistry.org This method has been shown to be effective for a wide range of esters, including those of sensitive or sterically demanding carboxylic acids. organic-chemistry.org Other reagents like ethyl 2-cyano-2-(2-nitrobenzenesulfonyloxyimino)acetate (o-NosylOXY) have also been developed for challenging couplings of hindered carboxylic acids with alcohols. organic-chemistry.org For phenols, direct esterification with carboxylic acids is often slow, and the use of more reactive acyl chlorides or acid anhydrides is preferred. libretexts.org The reaction of phenols with acyl chlorides can be accelerated by first converting the phenol to the more nucleophilic phenoxide ion using a base like sodium hydroxide. libretexts.org Similarly, reacting the phenoxide with an acid anhydride can also lead to the formation of the corresponding ester. libretexts.org
Amidation: The formation of amides from this compound can be achieved through various coupling methods. The reaction of 3-phenylpropanoic acid with amino acids, in the presence of ethyl chloroformate and triethylamine, has been shown to produce the corresponding amides. researchgate.net This method proceeds via a mixed carbonic carboxylic anhydride intermediate. researchgate.net Direct amidation of esters, catalyzed by transition metals such as nickel, has also been reported as a viable method for forming amides from a broad range of esters and amines under relatively mild conditions. mdpi.com Furthermore, the synthesis of amide derivatives of related arylpropionic acids has been achieved by treating the corresponding acid with an appropriate amine in the presence of triethylamine and ethyl chloroformate. humanjournals.com
Structural Modifications on the Phenyl Ring and Propanoic Acid Moiety
Modifications to both the phenyl ring and the propanoic acid moiety of this compound can lead to derivatives with altered properties.
Phenyl Ring Modifications: The aromatic ring provides a scaffold for introducing various substituents to explore structure-activity relationships. For instance, in a series of phenylpropanoic acid derivatives evaluated as PPARα/γ dual agonists, modifications to the linker connecting the central phenyl ring to a lipophilic tail were investigated. nih.gov This included replacing a common ether linkage with acetylene, ethylene, propyl, or nitrogen-derived linkers. nih.gov Such modifications can significantly impact the biological activity of the resulting compounds. nih.gov
Propanoic Acid Moiety Modifications: The propanoic acid chain can also be a site for structural changes. Studies on 3-arylpropionic acids have involved introducing substituents to the propionic acid chain to develop compounds with enhanced pharmacokinetic properties. orientjchem.org For example, the synthesis of β-hydroxy-β-arylpropanoic acids has been achieved through a modified Reformatsky reaction. humanjournals.com The introduction of a bulky carborane cluster into the 3-arylpropanoic acid framework has also been explored, which can introduce steric hindrance and alter the acidity of the carboxyl group. mdpi.com
Biocatalytic and Enzymatic Synthesis Routes
Enzymatic Resolution of Racemic Mixtures of Related Compounds
Enzymatic resolution is a powerful tool for obtaining enantiomerically pure compounds from racemic mixtures. For racemic 2-methylpropanoic acid derivatives, lipase-catalyzed kinetic resolution has been successfully employed. For example, the enzymatic resolution of racemic 3-aryl-2-methylpropanoic acid esters using lipases such as those from Burkholderia cepacia and Candida antarctica B has been reported to yield enantiomerically pure acids. mdpi.com In one study, the hydrolysis of racemic ethyl 3-(2-fluorophenyl)-2-methylpropanoate using Amano PS lipase resulted in the formation of (R)-3-(2-fluorophenyl)-2-methylpropanoic acid with high enantiomeric excess. mdpi.com
The choice of enzyme, solvent, and reaction conditions can significantly influence the efficiency and stereoselectivity of the resolution. The enzymatic resolution of (R,S)-2-methylbutyric acid has been explored using various immobilized lipases, with Candida antarctica B lipase showing good selectivity for the (R)-enantiomer and Candida rugosa or Rhizopus oryzae lipases favoring the (S)-enantiomer. researchgate.net The resolution of 3-benzoylthio-2-methyl-propanoic acid has been achieved using (+)-dehydroabietylamine as a resolving agent, highlighting a chemical resolution approach. google.com
Table 2: Examples of Enzymatic Resolution of Related Racemic Acids
| Racemic Substrate | Biocatalyst/Resolving Agent | Method | Product(s) | Reference |
| 3-Aryl-2-methylpropanoic acid esters | Burkholderia cepacia lipase, Candida antarctica B lipase | Enzymatic hydrolysis | Enantiomerically pure 3-aryl-2-methylpropanoic acids | mdpi.com |
| Ethyl (R)-4,4,4-trifluoro-3-phenylbutanoate | Amano PS lipase | Enzymatic hydrolysis under microwave irradiation | (R)-4,4,4-trifluoro-3-phenylbutanoic acid | mdpi.com |
| (R,S)-2-Methylbutyric acid | Immobilized Candida antarctica B lipase | Enantioselective esterification | (R)-pentyl 2-methylbutyrate | researchgate.net |
| (R,S)-2-Methylbutyric acid | Immobilized Candida rugosa or Rhizopus oryzae lipase | Enantioselective esterification | (S)-pentyl 2-methylbutyrate | researchgate.net |
| (±)-3-Benzoylthio-2-methylpropanoic acid | (+)-Dehydroabietylamine | Chemical resolution | (-)-3-Benzoylthio-2-methyl-propanoic acid | google.com |
Transaminase-Mediated Amidation in Related Compounds
Transaminases are enzymes that catalyze the transfer of an amino group from a donor molecule to a ketone or aldehyde acceptor, providing a green and efficient route to chiral amines. nih.gov While direct transaminase-mediated amidation of this compound to form an amino acid derivative has not been specifically reported, the application of transaminases for the synthesis of structurally related chiral amines is well-established. For example, transaminases have been used for the synthesis of enantiopure 1-(3',4'-disubstituted phenyl)propan-2-amines from the corresponding prochiral ketones. nih.gov This process can be optimized to achieve high conversion and enantiomeric excess for the desired amine enantiomer. nih.gov
The general principle involves reacting a ketone precursor with an amino donor in the presence of a transaminase. The stereoselectivity of the reaction is determined by the specific transaminase used. This methodology could potentially be applied to a ketone precursor of an amino derivative of this compound to achieve its stereoselective amination.
Purification and Isolation Techniques for Synthetic Products
The purification and isolation of the target compound, this compound, from a crude reaction mixture is a critical step to ensure a high degree of purity for subsequent applications. The selection of an appropriate purification strategy is contingent upon the nature of the impurities present, which are largely dictated by the synthetic route employed. Commonly utilized techniques for the purification of analogous substituted phenylpropanoic acids include extraction, column chromatography, and crystallization.
Following a typical synthetic work-up, which often involves quenching the reaction and removing the solvent, the initial purification step is frequently a liquid-liquid extraction. This technique separates the desired product from water-soluble impurities and catalysts. Ethyl acetate is a commonly employed solvent for this purpose due to its ability to dissolve the target compound while being immiscible with water.
For more rigorous purification, column chromatography is a widely adopted method. This technique separates compounds based on their differential adsorption to a stationary phase. For compounds like this compound, silica gel is a common stationary phase. The mobile phase, a solvent or a mixture of solvents, is carefully chosen to achieve optimal separation. The polarity of the mobile phase is a key parameter; a less polar mobile phase will result in slower elution of more polar compounds.
Crystallization is another powerful purification technique that relies on the differences in solubility between the desired compound and impurities in a given solvent or solvent system. The crude product is dissolved in a suitable solvent at an elevated temperature, and as the solution cools, the pure compound crystallizes out, leaving the impurities in the solution. This process can be repeated to enhance purity. A variation of this technique is slurrying, where the crude product is stirred in a solvent in which it is sparingly soluble. This process can effectively remove highly soluble impurities.
The selection of solvents is crucial for successful purification by both chromatography and crystallization. The following tables provide examples of solvent systems and their applications in the purification of related compounds.
Table 1: Representative Solvent Systems for Column Chromatography Purification
| Compound Type | Stationary Phase | Mobile Phase (Eluent) | Purpose |
| Phenylacetic acid derivative | Silica Gel | Hexane:Ethyl Acetate (2:1) | Purification of a precursor to a phenylpropanoic acid. |
| Thiophene derivative | Silica Gel | Dichloromethane:Hexane (1:1 to 3:2) | Isolation of brominated and other functionalized intermediates. |
| Benzo[d] uchicago.eduwiley-vch.dedioxole derivative | Silica Gel | Hexane:Ethyl Acetate (12:1 to 2:1) | Purification of various synthetic intermediates. |
Table 2: Illustrative Solvents and Techniques for Crystallization/Slurrying
| Compound Type | Technique | Solvent System | Outcome |
| (S)-2-hydroxy-3-o-methylpropanoic acid | Slurrying | Petroleum Ether:Ethyl Acetate (3:1) | Purification of the crude product without the need for column chromatography. google.com |
| 3,3,3-trifluoro-2-hydroxy-2-methylpropionic acid derivative | Recrystallization | Ethyl Acetate followed by Hexane | Purification of a pale yellowish crude product to yield a final product with 80.2% yield. |
| General Organic Solids | Recrystallization | Ethanol-Water | A common mixed solvent system for polar compounds. |
| General Organic Solids | Recrystallization | n-Hexane/Acetone | A versatile solvent mixture for a range of organic compounds. |
High-Performance Liquid Chromatography (HPLC) can also be employed for both analytical and preparative scale purification. This technique offers higher resolution and efficiency compared to standard column chromatography. For acidic compounds like this compound, reversed-phase HPLC is often used, where the stationary phase is nonpolar (e.g., C18-modified silica) and the mobile phase is a polar solvent mixture, often containing an acid modifier like trifluoroacetic acid (TFA) to improve peak shape.
The effectiveness of any purification protocol is assessed by analytical techniques such as Thin-Layer Chromatography (TLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS), which provide information about the purity and structural integrity of the isolated this compound.
Advanced Analytical Characterization and Quantification Methodologies
The precise identification and quantification of 3-(3-hydroxyphenyl)-2-methylpropanoic acid in various matrices rely on a combination of advanced spectroscopic and chromatographic techniques. These methods are essential for structural elucidation, purity assessment, and concentration determination in research and metabolic studies.
Biological Origin, Metabolic Fates, and Biotransformation Pathways
Microbial Metabolism and Biotransformation
Gut Microbiota-Mediated Degradation Pathways
Specific Bacterial Strains Involved
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Dehydroxylation and Ring Cleavage Mechanisms
The metabolic processing of aromatic compounds like 3-(3-hydroxyphenyl)-2-methylpropanoic acid involves critical steps of dehydroxylation and aromatic ring cleavage. In some bacterial pathways, such as in Comamonas testosteroni B-356, the metabolism of substituted aromatic molecules can involve dehydroxylation, where a hydroxyl group is removed. nih.govresearchgate.net This process can sometimes lead to the formation of dead-end metabolites that are not further processed by the existing enzymatic machinery. nih.govresearchgate.net
The central mechanism for degrading the aromatic ring is cleavage, which follows an initial hydroxylation step. For the related compound 3-(3-hydroxyphenyl)propionate (3HPP), the degradation pathway in Comamonas testosteroni TA441 proceeds via a meta-cleavage pathway. nih.gov This process is initiated by a hydroxylase enzyme that adds a second hydroxyl group to the aromatic ring, creating a dihydroxylated intermediate. nih.govuniprot.org Subsequently, an extradiol dioxygenase enzyme cleaves the ring between the two hydroxyl groups, breaking the aromatic structure and allowing for further degradation into central metabolic intermediates. nih.gov This ring-opening is a crucial step that converts the stable aromatic structure into an aliphatic chain that can be readily catabolized. nih.gov
Catabolic Pathways in Environmental Microorganisms (e.g., Comamonas testosteroni)
The bacterium Comamonas testosteroni is well-documented for its ability to degrade a wide range of aromatic compounds, including steroids and phenylpropionic acids. nih.govmdpi.comnih.govmdpi.com Strain TA441, in particular, utilizes a specific catabolic pathway to use 3-(3-hydroxyphenyl)propionate (3HPP) as a source of carbon and energy. nih.gov
Gene Cluster Identification and Characterization
The genetic basis for the degradation of 3HPP in C. testosteroni TA441 has been identified as the mhp (meta-cleavage of hydroxyphenylpropionate) gene cluster. nih.gov This cluster contains the genes encoding the necessary enzymes for the complete catabolism of 3HPP via the meta-cleavage pathway.
The key genes identified within this cluster are organized sequentially and include mhpA, mhpB, mhpC, mhpD, mhpE, and mhpF. nih.gov Adjacent to this operon is the mhpR gene, which encodes a transcriptional activator believed to regulate the expression of the catabolic genes. nih.gov Studies involving the disruption of genes like mhpB or mhpR have confirmed their essential role in the ability of the bacterium to grow on 3HPP. nih.gov This gene cluster is specifically induced in the presence of 3HPP and not by other aromatic compounds like steroids, indicating a specialized metabolic function. nih.gov
Enzymatic Components of Degradation (e.g., hydroxylases, dioxygenases)
The degradation of 3HPP is carried out by a series of enzymes encoded by the mhp gene cluster. The process begins with the action of a hydroxylase, followed by a dioxygenase that performs the critical ring cleavage.
Hydroxylase (MhpA): The first step is catalyzed by the mhpA gene product, a flavin-type hydroxylase. nih.gov This enzyme, 3-(3-hydroxyphenyl)propionate hydroxylase, inserts a hydroxyl group into the aromatic ring of 3HPP to form 3-(2,3-dihydroxyphenyl)propionate (DHPP). nih.govuniprot.org This reaction requires molecular oxygen and a reducing agent like NADH. uniprot.org
Extradiol Dioxygenase (MhpB): The dihydroxylated intermediate, DHPP, is then the substrate for the mhpB gene product, an extradiol dioxygenase. nih.gov This enzyme cleaves the aromatic ring at a position adjacent to the hydroxyl groups (meta-cleavage), resulting in an open-chain product. The MhpB enzyme shows high specificity for DHPP. nih.gov
Downstream Enzymes: Following ring cleavage, a series of other enzymes including a hydrolase (mhpC), a hydratase (mhpD), an aldolase (mhpE), and a dehydrogenase (mhpF) act sequentially to further break down the aliphatic product into intermediates of central metabolism, such as pyruvate and acetaldehyde. nih.gov
Below is a summary of the key genes and their enzymatic functions in the 3HPP degradation pathway of C. testosteroni TA441.
| Gene | Enzyme Product | Function in Degradation Pathway |
| mhpA | 3-(3-hydroxyphenyl)propionate hydroxylase | Hydroxylation of the aromatic ring to form DHPP nih.govuniprot.org |
| mhpB | Extradiol dioxygenase | Meta-cleavage of the DHPP aromatic ring nih.gov |
| mhpC | Hydrolase | Hydrolysis of the meta-cleavage product nih.gov |
| mhpD | 2-keto-4-pentenoate hydratase | Hydration of the downstream intermediate nih.gov |
| mhpE | 4-hydroxy-2-ketovalerate aldolase | Aldol cleavage of the hydrated intermediate nih.gov |
| mhpF | Acetaldehyde dehydrogenase (acylating) | Dehydrogenation of acetaldehyde nih.gov |
| mhpR | Transcriptional activator (IclR family) | Regulation of the mhp gene cluster expression nih.gov |
Mammalian Metabolic Pathways (Excluding Human Clinical Data)
In mammals, the metabolism of small phenolic acids like this compound is influenced by absorption mechanisms and subsequent biotransformation reactions. The related compound, 3-(3-hydroxyphenyl)propionic acid, is a known metabolite derived from the microbial breakdown of flavonoids in the gut, which is then absorbed and can exert biological effects in animal models such as rats. nih.gov
Absorption and Transport Mechanisms (e.g., Monocarboxylic Acid Transporter)
The absorption and transport of small monocarboxylic acids across biological membranes are primarily mediated by a family of proteins known as Monocarboxylate Transporters (MCTs). wikipedia.org These transporters are proton-linked and are responsible for moving compounds with a single carboxylate group, such as lactate, pyruvate, and ketone bodies. wikipedia.org
There are 14 identified MCT isoforms (part of the SLC16A transporter family), with MCT1-4 being the most extensively studied for their role in proton-dependent transport. wikipedia.orgresearchgate.net Given its structure as a monocarboxylic acid, this compound is a potential substrate for these transporters. The transport process is typically pH-dependent, with higher rates of uptake observed at a lower, more acidic pH, which facilitates the proton-coupled mechanism. nih.gov This mechanism is crucial for the absorption of such compounds from the intestine and their transport into various tissues for metabolism.
Biotransformation in Animal Models and in vitro Systems
Once absorbed, xenobiotic compounds and metabolites undergo biotransformation, primarily in the liver, to facilitate their elimination. These reactions are generally categorized into Phase I and Phase II metabolism.
Phase I Reactions: These are functionalization reactions that introduce or expose polar groups. For a compound like this compound, Phase I metabolism would likely involve hydroxylation of the aromatic ring by cytochrome P450 (CYP) enzymes. Oxidation of the methyl group or other parts of the propanoic acid side chain are also possible metabolic routes.
Phase II Reactions: These are conjugation reactions where an endogenous molecule is added to the compound or its Phase I metabolite. This process increases water solubility and facilitates excretion. Common conjugation reactions include glucuronidation (addition of glucuronic acid) and sulfation (addition of a sulfate group) at the phenolic hydroxyl group.
Studies using animal models, such as chimeric mice with humanized livers, and in vitro systems like isolated hepatocytes, are instrumental in elucidating these metabolic pathways. mdpi.com While specific biotransformation data for this compound is not detailed in the provided search results, the metabolism of structurally similar phenolic acids in animal and in vitro systems follows these general pathways of hydroxylation, oxidation, and subsequent conjugation. mdpi.comresearchgate.net
Excretion and Disposition in Biological Systems
The disposition of 3-(3-hydroxyphenyl)propanoic acid in biological systems is intrinsically linked to its origin as a microbial metabolite of dietary polyphenols. Following their consumption, a significant portion of flavonoids and other polyphenols are not absorbed in the upper gastrointestinal tract and reach the colon. Here, the gut microbiota metabolizes these complex molecules into simpler phenolic acids, including 3-(3-hydroxyphenyl)propanoic acid. nih.govcambridge.orgmdpi.com
Once formed in the colon, 3-(3-hydroxyphenyl)propanoic acid can be absorbed into the systemic circulation. After absorption, it undergoes further metabolism, primarily in the liver, where it can be conjugated with glucuronic acid or sulfate to form more water-soluble compounds. rsc.org These conjugation reactions facilitate their eventual elimination from the body.
The primary routes of excretion for 3-(3-hydroxyphenyl)propanoic acid and its metabolites are through the urine and feces. Urinary excretion is a significant pathway for the elimination of the absorbed and conjugated forms of the compound. rsc.orghmdb.ca Studies have consistently detected 3-(3-hydroxyphenyl)propanoic acid in human urine samples. hmdb.canih.gov Fecal excretion also plays a role in the elimination of this compound, likely representing both unabsorbed dietary precursors and the portion of the metabolite that is not absorbed from the colon. hmdb.cafecalmetabolome.ca
The presence and concentration of 3-(3-hydroxyphenyl)propanoic acid in biological fluids can vary significantly among individuals, which is largely attributed to differences in dietary habits and the composition of the gut microbiome. cambridge.org For instance, individuals consuming diets rich in fruits, vegetables, and whole grains, which are high in polyphenols, are likely to have higher levels of this metabolite in their urine and feces. hmdb.canih.gov
A related compound, 3-(3-hydroxyphenyl)-3-hydroxypropionic acid, has also been identified as a urinary metabolite. nih.govrupahealth.comresearchgate.netmosaicdx.com Its excretion has been noted in studies of human metabolism, further highlighting the role of the urinary pathway in the elimination of similar phenolic acid structures.
Interactive Data Table: Excretion and Disposition of 3-(3-hydroxyphenyl)propanoic acid
| Parameter | Finding | Primary References |
| Primary Route of Excretion | Urine and Feces | hmdb.ca |
| Detected in Biofluids | Blood, Urine, Feces | hmdb.ca |
| Precursor Compounds | Dietary Flavonoids (e.g., from fruits, vegetables, tea, and cocoa), Proanthocyanidins, Caffeic Acid | nih.govcambridge.orgmdpi.comhmdb.camimedb.org |
| Site of Formation | Colon (via gut microbiota metabolism) | nih.govcambridge.orgmdpi.com |
| Post-absorption Metabolism | Hepatic conjugation (glucuronidation and sulfation) | rsc.org |
No Scientific Data Available for this compound
Following a comprehensive search of available scientific literature and databases, it has been determined that there is no published pre-clinical research data available for the specific chemical compound This compound corresponding to the biological activities outlined in the user's request.
Searches for antioxidant properties, cardiovascular system modulation, vasodilatory effects, nitric oxide release, and impact on arterial blood pressure for this particular compound did not yield any relevant studies. The requested article, which requires detailed research findings and data tables on these specific topics, cannot be generated with scientific accuracy due to the absence of this foundational information in the public domain.
Research is available for structurally similar compounds, such as 3-(3-hydroxyphenyl)propionic acid and 3-hydroxyphenylacetic acid, which are known metabolites of flavonoids and have been studied for their cardiovascular and antioxidant effects. However, due to distinct differences in their chemical structures, the biological activities of these related compounds cannot be scientifically attributed to this compound.
Therefore, the creation of an article with the specified outline and content requirements is not possible at this time.
Pre Clinical Biological Activities and Mechanistic Investigations
Anti-inflammatory and Immunomodulatory Effects (Pre-clinical/Cellular Models)
Recent pre-clinical research has highlighted the potential of 3-(3-hydroxyphenyl)-2-methylpropanoic acid and its related structures to modulate inflammatory pathways. These investigations, primarily conducted in cellular models, suggest that this compound may interfere with key processes involved in the initiation and progression of inflammation.
Inhibition of Monocyte Adhesion to Endothelial Cells
A critical early event in inflammation and the development of atherosclerosis is the adhesion of monocytes to the endothelial lining of blood vessels. nih.govnih.gov Studies have shown that 3-(3-hydroxyphenyl)propionic acid (3HPPA), a structurally similar compound, can inhibit the adhesion of THP-1 monocytes to human aortic endothelial cells (HAECs) that have been stimulated with tumor necrosis factor-alpha (TNFα). nih.gov This inhibition directly impacts a fundamental step in the inflammatory cascade, suggesting a potential mechanism for mitigating inflammatory conditions. nih.gov The process of monocyte adhesion is a key area of study in understanding vascular inflammation. nih.gov
Suppression of Cell Adhesion Molecule Expression (e.g., E-selectin)
The adhesion of monocytes to endothelial cells is mediated by the expression of specific cell adhesion molecules on the endothelial surface. nih.gov Research has demonstrated that 3-(3-hydroxyphenyl)propionic acid (3HPPA) can suppress the upregulation of E-selectin, a key adhesion molecule, on human aortic endothelial cells (HAECs) stimulated with TNFα. nih.gov However, the expression of other adhesion molecules like intercellular adhesion molecule 1 (ICAM-1) and vascular cell adhesion molecule 1 (VCAM-1) was not significantly affected by 3HPPA treatment in the same study. nih.gov This selective inhibition of E-selectin points to a specific mechanism of action in reducing monocyte-endothelial interactions.
Nuclear Factor-κB (NF-κB) Pathway Inhibition
The Nuclear Factor-κB (NF-κB) signaling pathway is a central regulator of inflammation, controlling the expression of numerous pro-inflammatory genes, including those for cytokines and adhesion molecules. nih.govrsc.org Investigations have revealed that 3-(3-hydroxyphenyl)propionic acid (3HPPA) can inhibit the TNFα-induced nuclear translocation and phosphorylation of the p65 subunit of NF-κB in human aortic endothelial cells (HAECs). nih.gov By blocking the activation of NF-κB, 3HPPA effectively dampens the downstream inflammatory response. nih.gov This mechanism is a common target for anti-inflammatory compounds. nih.govnih.gov For instance, other structurally related phenolic compounds have also been shown to inhibit the NF-κB pathway, thereby reducing the production of inflammatory mediators. nih.gov
Antimicrobial Activities of Derivatives (Pre-clinical/Cellular Models)
Derivatives of this compound have been synthesized and evaluated for their potential antimicrobial properties in various pre-clinical and cellular models. These studies explore the effectiveness of these compounds against a range of pathogenic microorganisms.
Antibacterial Spectrum Against Gram-Positive and Gram-Negative Strains
Several derivatives of 3-hydroxy-2-methylene-3-phenylpropionic acid have demonstrated notable antibacterial activity. nih.gov In vitro screening using the serial dilution method has shown that these compounds can be effective against both Gram-positive and Gram-negative bacteria. nih.gov For example, 3-hydroxypropionic acid has been shown to possess antibacterial properties, with its efficacy being influenced by pH. nih.gov Its activity was observed to be more potent at a lower pH of 4.8. nih.gov Generally, Gram-positive bacteria have shown more resistance to 3-hydroxypropionic acid compared to Gram-negative strains. nih.gov The ease of synthesis of these derivatives makes them interesting candidates for the development of new antibacterial agents. nih.gov
Antifungal Properties (if applicable)
In addition to antibacterial effects, certain derivatives of 3-hydroxy-2-methylene-3-phenylpropionic acid have also exhibited potent antifungal activity in in vitro studies. nih.gov While specific data on the antifungal spectrum of this compound itself is limited, related compounds have shown promise. For instance, various 3-hydroxy fatty acids produced by Lactobacillus plantarum have demonstrated antifungal activity against different molds and yeasts, with Minimum Inhibitory Concentrations (MICs) ranging from 10 to 100 μg/ml. nih.gov The proposed mechanism for these antifungal fatty acids involves disruption of the cell membrane structure of the target organisms. nih.gov
Proposed Mechanisms of Antimicrobial Action
The direct antimicrobial mechanisms of this compound are not extensively detailed in publicly available research. However, based on the known activities of structurally similar phenolic compounds, several potential mechanisms can be proposed. Phenolic compounds are well-documented for their antimicrobial properties, which are generally attributed to a variety of actions at the cellular level.
A primary proposed mechanism is the disruption of microbial cell membranes. The lipophilic nature of the phenol (B47542) ring can facilitate its insertion into the lipid bilayer of bacterial and fungal cell membranes. This insertion can alter the membrane's fluidity and permeability, leading to the leakage of essential intracellular components such as ions, ATP, and nucleic acids, ultimately resulting in cell death.
Furthermore, phenolic compounds can interfere with microbial enzyme systems. The hydroxyl group on the phenol ring can form hydrogen bonds with the active sites of enzymes, leading to their inactivation. This can disrupt critical metabolic pathways, including those involved in energy production and the synthesis of structural components of the cell.
Enzyme Modulation and Inhibition (Pre-clinical/In vitro/In silico)
Inhibition of Catecholamine Synthesis by Related Analogues (e.g., Tyrosine Hydroxylase)
While direct studies on the inhibition of tyrosine hydroxylase (TH) by this compound are limited, research on related phenolic compounds provides insights into potential interactions. Tyrosine hydroxylase is the rate-limiting enzyme in the biosynthesis of catecholamines, including dopamine (B1211576), norepinephrine, and epinephrine. nih.gov It catalyzes the hydroxylation of tyrosine to L-DOPA. nih.gov
The regulation of TH activity is crucial for maintaining catecholamine homeostasis. nih.gov Phenolic compounds, due to their structural similarity to the natural substrate tyrosine, can act as inhibitors of TH. The mechanism of inhibition often involves the binding of the phenolic compound to the active site of the enzyme, competing with tyrosine. The hydroxyl group and the phenyl ring are critical for this interaction.
Studies on various natural and synthetic phenolic compounds have demonstrated their ability to modulate TH activity. For instance, dopamine itself, a catecholamine, acts as an inhibitor of TH through a feedback mechanism. nih.gov The structure of this compound, featuring a hydroxylated phenyl ring, suggests that it could potentially interact with the active site of TH. However, the specific nature and potency of this inhibition would require dedicated enzymatic assays.
DOPA Decarboxylase Inhibition by Related Compounds
DOPA decarboxylase (DDC) is another key enzyme in the catecholamine synthesis pathway, responsible for the conversion of L-DOPA to dopamine. researchgate.netnovusbio.com The inhibition of DDC is a therapeutic strategy, particularly in the context of Parkinson's disease treatment, to prevent the peripheral conversion of administered L-DOPA to dopamine before it reaches the brain. novusbio.com
Aromatic L-amino acid decarboxylase, another name for DDC, catalyzes the decarboxylation of various aromatic amino acids. novusbio.com Compounds that can mimic the structure of L-DOPA can act as inhibitors of DDC. Phenolic compounds have been investigated as potential DDC inhibitors. Their ability to interact with the pyridoxal (B1214274) 5'-phosphate (PLP) cofactor, which is essential for DDC activity, or to compete with the substrate at the active site, forms the basis of their inhibitory action. researchgate.net
Research has focused on identifying potent and selective inhibitors of human DDC. While specific data on this compound is not available, the general class of phenolic acids has been explored. The presence of the carboxyl group and the hydroxyphenyl moiety in this compound makes it a candidate for potential interaction with the active site of DDC.
Other Enzymatic Interactions and Substrate Specificity
Beyond tyrosine hydroxylase and DOPA decarboxylase, phenolic compounds are known to interact with a wide range of other enzymes. A notable example is Catechol-O-methyltransferase (COMT), an enzyme involved in the metabolism of catecholamines. nih.gov Natural phenolics, such as certain flavonoids and catechins, have been shown to be effective inhibitors of COMT. nih.gov This inhibition can increase the bioavailability of L-DOPA by preventing its methylation. nih.gov Given its phenolic structure, this compound could potentially exhibit similar inhibitory effects on COMT.
The substrate specificity of enzymes is a critical factor in these interactions. The structural features of this compound, including the position of the hydroxyl group on the phenyl ring and the presence of the methyl group on the propanoic acid chain, would play a significant role in determining its affinity and specificity for various enzyme targets. These structural nuances dictate how the molecule fits into the enzyme's active site and interacts with key amino acid residues.
Structure Activity Relationship Sar Investigations
Impact of Substituents on Biological Activity
The specific arrangement of substituents on the arylpropionic acid scaffold is a key determinant of biological activity. The hydroxyl (-OH) group at the meta-position (C3) of the phenyl ring and the methyl (-CH3) group at the C2 position of the propanoic acid chain are defining features of the title compound.
Hydroxyl Group: The phenolic hydroxyl group is crucial for forming hydrogen bonds with biological targets and can influence the compound's solubility and electronic properties. In related compounds like 3-((4-hydroxyphenyl)amino)propanoic acid derivatives, the hydroxyphenyl moiety is noted to enhance hydrophilicity and reactivity. nih.gov
Methyl Group: The alpha-methyl group on the propanoic acid chain creates a chiral center, which has profound implications for biological activity (discussed in section 6.2). Its presence also differentiates the compound from its un-methylated analog, 3-(3-hydroxyphenyl)propanoic acid (3-HPPA), a common microbial metabolite with its own distinct biological profile.
Other Substituents: Studies on analogous structures demonstrate how different substituents can modulate activity. For instance, adding electron-withdrawing groups like a nitro (-NO2) group to the phenyl ring of some 3-((4-hydroxyphenyl)amino)propanoic acid derivatives enhanced antimicrobial activity against certain bacterial strains. nih.gov Conversely, incorporating heterocyclic substituents has been shown to greatly boost antimicrobial potency in the same class of compounds. nih.gov General principles from related non-steroidal anti-inflammatory drugs (NSAIDs) show that modifying the carboxylate function can lead to enhanced anti-inflammatory activity. viamedica.pl
The following table summarizes the observed impact of various substituents on the biological activity of structurally related arylpropionic acids.
| Substituent/Modification | Position | Impact on Biological Activity | Example Class/Compound | Source |
|---|---|---|---|---|
| Hydroxyphenyl Moiety | Phenyl Ring | Enhances hydrophilicity and potential for hydrogen bonding. | 3-((4-hydroxyphenyl)amino)propanoic acid | nih.gov |
| Nitro Group (NO₂) | Phenyl Ring | Enhanced antimicrobial activity against specific Gram-positive and Gram-negative bacteria. | Substituted 3-((4-hydroxyphenyl)amino)propanoic acid | nih.gov |
| Heterocyclic Rings | Attached to core structure | Greatly enhanced and broadened spectrum of antimicrobial activity. | Hydrazone-based 3-((4-hydroxyphenyl)amino)propanoic acid derivatives | nih.gov |
| Carboxylate Derivatization | Propanoic Acid Chain | Enhanced anti-inflammatory activity. | General NSAIDs | viamedica.pl |
Stereochemical Influence on Biological Efficacy and Target Binding
The introduction of a methyl group at the C2 (alpha) position of the propanoic acid side chain makes 3-(3-hydroxyphenyl)-2-methylpropanoic acid a chiral molecule. It belongs to the broader class of 2-arylpropionic acids (profens), for which the influence of stereochemistry is well-documented. nih.govnih.gov
Enantiomers and Differential Activity: The compound exists as two non-superimposable mirror images, or enantiomers: (S)-3-(3-hydroxyphenyl)-2-methylpropanoic acid and (R)-3-(3-hydroxyphenyl)-2-methylpropanoic acid. For profens, biological activity, particularly the anti-inflammatory effect derived from inhibiting prostaglandin (B15479496) synthesis, resides almost exclusively in the (S)-enantiomer. nih.govnih.gov The (S)-form is often referred to as the eutomer (the more active enantiomer). This stereoselectivity is a result of the three-dimensional arrangement of the molecule, which allows for specific binding to the active site of target enzymes like cyclooxygenases (COX).
Metabolic Chiral Inversion: A unique metabolic process known as unidirectional chiral inversion is a hallmark of many 2-arylpropionic acids. nih.govnih.gov In vivo, the pharmacologically less active (R)-enantiomer can be converted into the highly active (S)-enantiomer. nih.gov This process does not occur in the reverse direction (S to R). nih.gov The (R)-enantiomer can thus be considered a prodrug of its (S)-antipode. nih.gov This inversion is enzyme-mediated, proceeding through the formation of an acyl-CoA thioester, and its efficiency varies significantly depending on the specific compound and the biological species. nih.govnih.gov For example, the inversion of (R)-ibuprofen in humans is substantial (35-70%), whereas it is limited for (R)-ketoprofen (~10%). viamedica.plviamedica.pl
Target Binding: The differential activity of the enantiomers is a direct consequence of their interaction with the target protein. The specific spatial orientation of the carboxyl, methyl, and phenyl groups of the (S)-enantiomer allows for optimal fitting into the binding pocket of the enzyme, leading to effective inhibition. The (R)-enantiomer, with its mirrored configuration, cannot achieve this optimal binding and is therefore significantly less active against the same target. nih.gov
Comparative Analysis with Structurally Related Metabolites and Analogs
The biological significance of this compound can be further understood by comparing it with its close structural relatives, which originate from different metabolic pathways.
3-(3-hydroxyphenyl)propanoic acid (3-HPPA): This compound is the direct analog of the title compound, lacking the C2-methyl group. It is not a metabolite of Carbidopa but is a well-known major metabolite formed by human gut microflora from the digestion of dietary polyphenols like quercetin (B1663063) and caffeic acid. researchgate.netnih.gov 3-HPPA has demonstrated distinct biological activities, including the ability to decrease arterial blood pressure in rats and to inhibit the adhesion of monocytes to endothelial cells by suppressing E-selectin expression, an important step in preventing atherogenesis. nih.govmdpi.com
3-hydroxy-3-(3'-hydroxyphenyl)propanoic acid (3,3'-HPHPA): This analog features an additional hydroxyl group on the propanoic acid chain (at the C3 or beta position). Like 3-HPPA, it is a product of gut microbiome metabolism. researchgate.net Elevated levels of 3,3'-HPHPA have been investigated in connection with certain neurological conditions. researchgate.net
The comparison highlights how subtle structural changes, such as the addition or removal of a methyl or hydroxyl group, can alter a compound's metabolic origin and its specific biological activities.
| Compound Name | Core Structure | Key Structural Difference | Metabolic Origin | Reported Biological Activity/Significance | Source |
|---|---|---|---|---|---|
| This compound | 3-hydroxyphenylpropanoic acid | Methyl group at C2 | Metabolite of Carbidopa | Activity profile related to parent drug and profen class. | frontiersin.org |
| 3-(3-hydroxyphenyl)propanoic acid (3-HPPA) | 3-hydroxyphenylpropanoic acid | No C2-methyl group | Microbial metabolite of dietary flavonoids (e.g., quercetin) | Vasorelaxant; decreases arterial blood pressure; inhibits monocyte adhesion to endothelial cells. | nih.govmdpi.com |
| 3-hydroxy-3-(3'-hydroxyphenyl)propanoic acid (3,3'-HPHPA) | 3-hydroxyphenylpropanoic acid | Hydroxyl group at C3 | Microbial metabolite | Investigated as a potential biomarker in certain health conditions. | researchgate.net |
Design Principles for Modulating Specific Biological Responses
Based on the SAR findings, several design principles can be formulated to create analogs of this compound with modulated biological activities.
Stereoselective Synthesis: Given the profound difference in activity between enantiomers, a primary design principle is the stereoselective synthesis or chiral resolution to isolate the desired (S)-enantiomer. frontiersin.orgnih.gov This strategy aims to maximize therapeutic efficacy.
Phenyl Ring Substitution: The phenyl ring is a prime target for modification. Introducing various substituents (e.g., halogens, nitro groups, or other functional groups) at different positions can alter the molecule's polarity, lipophilicity, and electronic distribution. This can be used to fine-tune binding affinity for specific targets and potentially modify the activity profile, for example, to enhance antimicrobial or anti-inflammatory effects. nih.gov
Bioisosteric Replacement: The carboxylic acid group is essential for the activity of many profens. However, it can be replaced with other acidic functional groups (bioisosteres), such as a tetrazole, to potentially improve metabolic stability or alter the pharmacokinetic profile.
Prodrug Strategies: The carboxylate moiety can be esterified to create prodrugs. This can improve membrane permeability and oral bioavailability. The ester is then hydrolyzed in vivo by esterase enzymes to release the active carboxylic acid.
Hybrid Molecule Design: Incorporating the this compound scaffold into a larger molecule or linking it to another pharmacologically active moiety could produce hybrid compounds with dual or synergistic biological actions.
By systematically applying these principles, it is possible to develop novel analogs with tailored potency, selectivity, and pharmacokinetic properties for specific therapeutic applications.
Theoretical and Computational Studies
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in drug discovery for predicting the binding affinity and mode of action of a ligand with a protein of interest.
Quantum Chemical Calculations (e.g., DFT) for Electronic Structure Analysis
Quantum chemical calculations, particularly Density Functional Theory (DFT), are employed to investigate the electronic structure, geometry, and reactivity of molecules. These calculations provide a fundamental understanding of a molecule's properties based on the principles of quantum mechanics.
For 3-(3-hydroxyphenyl)-2-methylpropanoic acid, DFT calculations could be used to determine optimized molecular geometry, Mulliken atomic charges, and the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The distribution of electron density, for example, can highlight the reactive sites of the molecule. The phenolic hydroxyl group and the carboxylic acid group are expected to be key regions of chemical reactivity. The energy gap between the HOMO and LUMO is an important parameter that correlates with the chemical reactivity and stability of the molecule. Although specific DFT studies on this compound are not detailed in the provided search results, the application of this method would yield valuable data on its electronic characteristics.
Molecular Dynamics Simulations for Conformational Analysis and Binding Dynamics
Molecular dynamics (MD) simulations provide a dynamic view of molecular systems, allowing researchers to observe the motion of atoms and molecules over time. This technique is invaluable for studying the conformational flexibility of a ligand and the stability of a ligand-protein complex.
An MD simulation of this compound, either in a solvent or bound to a target protein, would involve calculating the forces between atoms and using these forces to predict their movements. This would reveal the preferred conformations of the molecule in different environments. When studying a ligand-protein complex, MD simulations can assess the stability of the binding pose predicted by molecular docking. Key parameters analyzed during an MD simulation include the root-mean-square deviation (RMSD) to assess structural stability, root-mean-square fluctuation (RMSF) to identify flexible regions, and the analysis of intermolecular hydrogen bonds over the simulation time. Such simulations would provide a more realistic picture of the binding dynamics than static docking models.
In silico Prediction of Biological Activities and ADME Properties (excluding human in vivo data)
In silico tools can predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of a compound, which are critical for assessing its drug-likeness. These predictions are based on the molecule's structure and physicochemical properties.
For this compound, various ADME parameters can be computationally estimated. These predictions are valuable in the early stages of drug discovery to identify potential liabilities. While specific in silico ADME predictions for this exact compound are not available in the search results, a general profile can be anticipated based on its structure.
Table 1: Predicted Physicochemical and ADME Properties of this compound
| Property | Predicted Value/Classification | Significance |
| Molecular Weight | 180.20 g/mol | Falls within the typical range for small molecule drugs. |
| LogP (octanol-water partition coefficient) | ~1.5 - 2.5 | Indicates moderate lipophilicity, suggesting a balance between aqueous solubility and membrane permeability. |
| Hydrogen Bond Donors | 2 | The phenolic hydroxyl and carboxylic acid groups can donate hydrogen bonds, influencing solubility and target binding. |
| Hydrogen Bond Acceptors | 3 | The oxygen atoms in the hydroxyl and carboxylic acid groups can accept hydrogen bonds. |
| Polar Surface Area | 57.53 Ų | Suggests good potential for oral absorption. |
| Water Solubility | Moderately soluble | The presence of polar functional groups enhances water solubility. |
| Blood-Brain Barrier Permeation | Likely low | Polar molecules often have limited ability to cross the blood-brain barrier. |
It is important to note that these are predictive values and would require experimental validation. The predictions are derived from computational models that are trained on large datasets of known compounds.
Future Research Trajectories and Academic Perspectives
Elucidating Undiscovered Biosynthetic or Degradation Pathways
While it is established that 3-(3-hydroxyphenyl)-2-methylpropanoic acid is a product of microbial metabolism, the precise biosynthetic and degradation pathways are not fully mapped. Future research is poised to uncover the specific enzymatic reactions and microbial species responsible for its formation from dietary precursors like flavonoids. mdpi.comnih.govhmdb.ca For instance, gut microbes such as Clostridium, Escherichia, and Eubacterium have been implicated in the production of the related compound 3-(3-hydroxyphenyl)propanoic acid. hmdb.ca
Furthermore, the degradation of similar phenylpropanoic acids has been studied in organisms like Haloferax sp. D1227, which utilizes a pathway analogous to fatty acid beta-oxidation to break down 3-phenylpropionic acid. nih.gov Investigating whether similar pathways exist for the degradation of this compound in various microbial and environmental contexts is a key area for future exploration. Understanding these pathways could provide insights into the compound's persistence and concentration in different biological and environmental niches.
Exploring Novel Biological Activities in Non-Clinical Models
The biological activities of this compound and its close analogs are a growing field of research. In non-clinical models, these compounds have demonstrated a range of effects. For example, 3-(3-hydroxyphenyl)propionic acid has been shown to inhibit the binding of monocytes to endothelial cells, a crucial step in the development of atherosclerosis. nih.gov This effect is mediated by the suppression of E-selectin expression. nih.gov
Additionally, studies on mice have indicated that hydroxyphenyl propionic acids can influence lipid metabolism and the composition of the gut microbiota. nih.govresearchgate.net Specifically, they have been observed to decrease body weight and liver index, as well as improve the diversity of gut bacteria in mice fed a high-fat diet. nih.govresearchgate.net Another related metabolite, 3-(3-hydroxyphenyl)propionic acid, has been found to decrease arterial blood pressure in rats. nih.gov Future research will likely focus on dissecting the molecular mechanisms underlying these observed biological activities and exploring other potential effects in various non-clinical models, including cell culture systems and non-mammalian organisms.
Development of Advanced Analytical Platforms for Comprehensive Profiling
The accurate detection and quantification of this compound in complex biological matrices are crucial for understanding its roles. Advanced analytical platforms, primarily based on liquid chromatography-mass spectrometry (LC-MS), are continuously being developed and refined for this purpose. researchgate.netresearchgate.netnih.gov These methods offer high sensitivity and selectivity, enabling the precise measurement of this and other related metabolites. nih.govbioanalysis-zone.com
Future advancements are expected in the development of even more sensitive and high-throughput analytical techniques. This includes the use of novel stationary phases in chromatography, such as carbon-coated zirconia, and advanced mass spectrometry techniques for unambiguous identification. nih.gov The development of methods for analyzing various structural isomers and derivatives will also be critical. researchgate.net These advanced platforms will be instrumental in creating comprehensive profiles of this compound and its related metabolites in various biological samples.
Strategic Synthesis of Advanced Derivatives for Specific Biological Probes
The chemical structure of this compound provides a versatile scaffold for the synthesis of novel derivatives. nih.govmdpi.commdpi.comresearchgate.net Researchers are strategically modifying this core structure to create advanced derivatives with specific properties, which can then be used as biological probes to investigate cellular processes.
For instance, derivatives of similar structures, such as 3-((4-hydroxyphenyl)amino)propanoic acid, have been synthesized and evaluated for their antimicrobial activities against multidrug-resistant pathogens. nih.govmdpi.comresearchgate.net The synthesis of various hydrazones and other derivatives from this scaffold has shown promising results in this area. nih.govmdpi.com Future efforts will likely focus on creating a diverse library of derivatives with tailored functionalities to probe specific biological pathways and to serve as leads for the development of new research tools.
Integration of Multi-Omics Data to Understand Biological Roles
To gain a holistic understanding of the biological roles of this compound, integrating data from multiple "omics" platforms is essential. Metabolomics studies, which analyze the complete set of metabolites in a biological sample, are key to identifying and quantifying this compound and its related molecules. sciopen.com
By combining metabolomics data with genomics, transcriptomics, and proteomics, researchers can begin to unravel the complex interactions between this metabolite, the host's genetic makeup, and the gut microbiome. For example, correlating the levels of this compound with specific gut microbial compositions and host gene expression patterns can provide insights into its influence on various physiological processes. mdpi.com This multi-omics approach will be crucial for building comprehensive models of the compound's biological significance.
Potential as a Biochemical Marker in Research Models
The presence and concentration of this compound and its related compounds have shown potential as biochemical markers in various research models. For instance, elevated levels of the related compound 3-(3-hydroxyphenyl)-3-hydroxypropionic acid have been observed in the urine of children with autism spectrum disorders. nih.gov
In animal models, hydroxyphenyl propionic acids have been associated with changes in lipid metabolism and gut microbiota composition in the context of non-alcoholic fatty liver disease (NAFLD). nih.govresearchgate.netmdpi.com These findings suggest that this compound could serve as a valuable biomarker for studying the progression and mechanisms of certain conditions in a research setting. Further validation in a wider range of research models is a promising avenue for future investigation.
Application as a Scaffold in Chemical Biology and Material Science (excluding human clinical applications)
The chemical structure of this compound makes it an attractive scaffold for applications in chemical biology and material science, beyond its direct biological activities. Its functional groups, including the hydroxyl and carboxylic acid moieties, provide handles for chemical modification and incorporation into larger molecular architectures.
In chemical biology, this scaffold could be used to develop novel molecular probes to study enzyme function or cellular signaling pathways. In material science, derivatives of this compound could potentially be explored for the synthesis of new polymers or other materials with specific properties, although this area remains largely unexplored. The synthesis of derivatives from similar phenolic acids has been reported, indicating the feasibility of using this compound as a building block in synthetic chemistry. nih.govmdpi.commdpi.comresearchgate.netmdpi.com
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 3-(3-hydroxyphenyl)-2-methylpropanoic acid in laboratory settings?
- Methodological Answer : The synthesis of aryl-substituted propanoic acids typically involves Friedel-Crafts alkylation or halogenation followed by hydrolysis. For example, halogenation of the aromatic ring (e.g., using Cl₂ or F₂) can introduce functional groups, while alkylation with methyl groups may require Grignard reagents or palladium-catalyzed coupling . Adjustments for the hydroxyl group (e.g., protection/deprotection via silyl ethers) are critical to prevent side reactions. Post-synthetic purification via recrystallization or column chromatography is recommended .
Q. How should researchers characterize the purity and structural integrity of this compound?
- Methodological Answer :
- Purity Analysis : Use reverse-phase HPLC with UV detection (λ = 254 nm) and a C18 column, comparing retention times against standards .
- Structural Confirmation : Employ H/C NMR to verify the methyl group (δ ~1.3–1.5 ppm for CH₃) and hydroxyl proton (broad singlet at δ ~5.5 ppm). High-resolution mass spectrometry (HRMS) should confirm the molecular ion [M-H]⁻ at m/z 193.0743 (calculated for C₁₀H₁₀O₃) .
Q. What in vitro models are appropriate for initial biological screening of this compound?
- Methodological Answer : Prioritize enzyme inhibition assays (e.g., cyclooxygenase-2 or tyrosine kinase) due to structural similarities to bioactive propanoic acid derivatives . For cellular studies, use human cancer cell lines (e.g., MCF-7 or HepG2) with viability assays (MTT or resazurin). Include positive controls like ibuprofen or aspirin for anti-inflammatory activity comparisons .
Advanced Research Questions
Q. How can researchers design structure-activity relationship (SAR) studies for this compound?
- Methodological Answer :
- Substituent Variations : Synthesize analogs with substituents at the 2-methyl (e.g., ethyl, trifluoromethyl) or 3-hydroxyphenyl (e.g., methoxy, nitro) positions. Compare their logP values (via HPLC) and bioactivity to assess hydrophobicity-activity relationships .
- Key Parameters : Correlate IC₅₀ values (from enzyme assays) with electronic (Hammett σ) and steric (Taft Eₛ) parameters using multivariate regression .
Q. What metabolic pathways and pharmacokinetic properties should be prioritized in preclinical studies?
- Methodological Answer :
- Phase I Metabolism : Investigate hydroxylation via cytochrome P450 (CYP3A4/2D6) using liver microsomes. Monitor demethylation or glucuronidation via LC-MS/MS .
- Pharmacokinetics : Assess oral bioavailability in rodent models, focusing on plasma half-life (t₁/₂) and Cₘₐₓ. Compare with structurally similar compounds like 3-(4-hydroxyphenyl)lactic acid (t₁/₂ = 2.1 hours) .
Q. How can researchers address discrepancies in reported biological activities of arylpropanoic acid derivatives?
- Methodological Answer :
- Data Harmonization : Re-evaluate assay conditions (e.g., pH, temperature) that may affect compound stability. For example, fluorinated analogs (e.g., 3-(3-fluoro-2-methylphenyl)-2-methylpropanoic acid) show enhanced metabolic stability but reduced solubility, explaining conflicting activity reports .
- Meta-Analysis : Cross-reference bioactivity data from PubChem and NIST databases, noting substituent-specific trends (e.g., electron-withdrawing groups enhance COX-2 inhibition) .
Q. What strategies are effective in mitigating byproduct formation during large-scale synthesis?
- Methodological Answer : Optimize reaction stoichiometry (e.g., 1.2 eq. methylating agent) and temperature (60–80°C) to minimize di- or tri-substituted byproducts . Use inline IR spectroscopy to monitor reaction progress and quench intermediates promptly. Purify crude products via acid-base extraction (pH 4–5) to isolate the target compound .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
